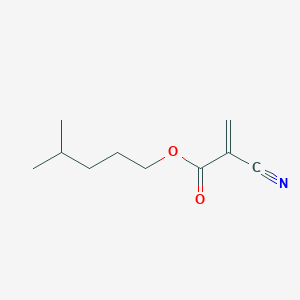
Isohexylcyanoacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isohexylcyanoacrylate, also known as this compound, is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Analytical, Diagnostic and Therapeutic Techniques and Equipment Category - Equipment and Supplies - Surgical Equipment - Surgical Fixation Devices - Tissue Adhesives - Cyanoacrylates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biomedical Applications
Wound Closure and Surgical Adhesives
- IHCA is widely used as a surgical adhesive for skin closure. Its rapid polymerization upon contact with moisture allows for quick bonding, which is crucial in surgical settings. Studies have shown that IHCA provides effective wound closure with minimal scarring compared to traditional sutures .
- A comparative study on the efficacy of IHCA versus sutures demonstrated that patients experienced less pain and quicker recovery times with IHCA, making it a preferred choice in certain surgical procedures .
Drug Delivery Systems
- IHCA has been utilized in the formulation of nanoparticles for drug delivery. For instance, poly(isohexylcyanoacrylate) nanoparticles have been developed to enhance the oral bioavailability of drugs by promoting adhesion to the gastrointestinal mucosa . This application is particularly beneficial for delivering peptides and proteins that typically have poor bioavailability.
- Research indicates that these nanoparticles can be engineered to release their payload in a controlled manner, improving therapeutic outcomes while minimizing side effects .
Case Studies
Case Study 1: Wound Healing
- A clinical trial involving 100 patients compared IHCA with traditional sutures for skin closure after elective surgeries. Results indicated that the IHCA group had a lower incidence of infection (5% vs. 15%) and better patient satisfaction scores regarding cosmetic outcomes .
Case Study 2: Drug Delivery
- In a study focused on the delivery of antiretroviral drugs using IHCA-based nanoparticles, researchers found that these formulations significantly improved drug absorption in animal models compared to conventional methods. The nanoparticles demonstrated sustained release characteristics, which are crucial for maintaining therapeutic levels over extended periods .
Advantages of this compound
- Rapid Polymerization : Allows for quick bonding in surgical applications.
- Biocompatibility : Minimal inflammatory response makes it suitable for use in sensitive tissues.
- Controlled Release : Can be formulated into nanoparticles for targeted drug delivery.
Challenges and Considerations
While IHCA presents numerous advantages, there are challenges associated with its use:
- Tissue Reaction : Although generally biocompatible, some patients may experience localized reactions.
- Regulatory Hurdles : As with many medical adhesives, obtaining regulatory approval can be time-consuming and complex.
Propriétés
Numéro CAS |
107811-81-4 |
|---|---|
Formule moléculaire |
C10H15NO2 |
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
4-methylpentyl 2-cyanoprop-2-enoate |
InChI |
InChI=1S/C10H15NO2/c1-8(2)5-4-6-13-10(12)9(3)7-11/h8H,3-6H2,1-2H3 |
Clé InChI |
HFQQYIUTYJVYFZ-UHFFFAOYSA-N |
SMILES |
CC(C)CCCOC(=O)C(=C)C#N |
SMILES canonique |
CC(C)CCCOC(=O)C(=C)C#N |
Key on ui other cas no. |
107811-81-4 |
Synonymes |
PIHCA polyisohexylcyanoacrylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















